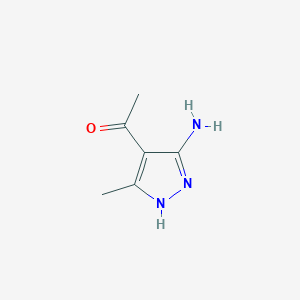

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

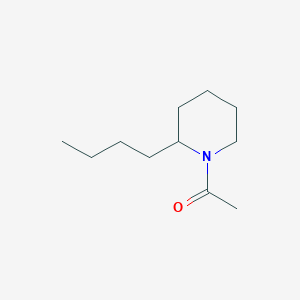

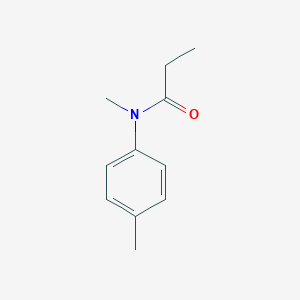

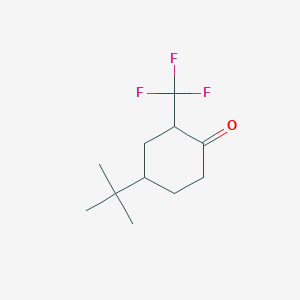

“1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone”, has been a subject of interest in recent years due to their promising agro-chemical, fluorescent, and biological potencies . The synthetic approaches to pyrazoles are related to new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” is characterized by a five-membered 1,2-diazole ring, which is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms . There are three sites for electrophilic attack in the pyrazole moiety, which is in tautomeric equilibrium .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis. It can be utilized in the construction of various complex molecules for pharmaceuticals, agrochemicals, and dyestuff industries .

Antileishmanial and Antimalarial Applications

Similar compounds have shown potent in vitro activity against parasitic diseases such as leishmaniasis and malaria. They fit well in the active sites of target enzymes, characterized by lower binding free energy, indicating potential efficacy .

Fungicidal Properties

Pyrazole derivatives are extensively presented in fungicides. They have been utilized to control plant fungal diseases, suggesting that “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” could also serve a similar purpose .

Medicinal Chemistry

Amino-pyrazoles are known to be reversible inhibitors of enzymes like Bruton Kinase (BTK), which is a therapeutic target for B-cell-driven malignancies. This implies potential applications in developing treatments for such conditions .

Antimicrobial Activity

Compounds with pyrazole structures have been observed to be active against bacteria such as S. aureus and E. coli. This indicates that “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” may have applications in creating new antimicrobial agents .

Synthesis of Heterocycles

Pyrazoles are effective reagents in the synthesis of heterocycles, which are core structures for many drugs. They can be used to create diverse pharmacologically active molecules .

Zukünftige Richtungen

The future directions for “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” and other pyrazole derivatives involve the design of novel pyrazoles, the development of innovative synthetic routes, the examination of different potencies, and the exploration of potential applications . These compounds demonstrate a broad spectrum of physical, chemical, and biological characteristics, making them valuable for future research .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to have promising biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Pyrazole derivatives have been found to affect a wide range of biological processes .

Result of Action

It is known that pyrazole derivatives can have various biological effects .

Eigenschaften

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOOKVMCUCIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)